Carabrolactone B Demonstrates Significantly Attenuated Cytotoxicity Compared to Co-Isolated Sesquiterpene Lactones from *Carpesium abrotanoides*
In a direct head-to-head comparison, Carabrolactone B was tested alongside 13 other sesquiterpene lactones isolated from *Carpesium abrotanoides* for cytotoxic activity against the MDA-MB-231 breast cancer cell line [1]. While the active fraction of compounds (including caroguaianolides A–C and other known guaianolides) exhibited potent cytotoxicity with IC₅₀ values ranging from 2.67 to 12.34 μM, Carabrolactone B was explicitly reported as inactive, with an IC₅₀ value of >20 μM [2]. This data establishes Carabrolactone B as a low-cytotoxicity analog within a family of otherwise potently cytotoxic compounds, directly addressing the question of why it cannot be substituted for a cytotoxic sesquiterpene lactone.
| Evidence Dimension | In vitro cytotoxicity (MDA-MB-231 breast cancer cells) |
|---|---|
| Target Compound Data | IC₅₀ > 20 μM |
| Comparator Or Baseline | Active co-isolated sesquiterpene lactones (e.g., caroguaianolides A–C, etc.) |
| Quantified Difference | IC₅₀ range for active comparators: 2.67 – 12.34 μM; Target Compound IC₅₀ is >20 μM (at least 1.6- to >7.5-fold less potent) |
| Conditions | MDA-MB-231 human breast adenocarcinoma cell line; MTT assay |
Why This Matters
This data is crucial for procurement decisions; it distinguishes Carabrolactone B as a low-toxicity scaffold suitable for applications where broad cytotoxicity is a liability (e.g., target identification studies, anti-inflammatory assays) rather than a desired feature.
- [1] Wang, L., et al. (2018). Caroguaianolide A–E, five new cytotoxic sesquiterpene lactones from Carpesium abrotanoides L. Fitoterapia, 127, 349–355. View Source
- [2] PhytoCAT. (n.d.). Phytochemical: Carabrolactone B. CSIR-Institute of Genomics and Integrative Biology. Retrieved from phytocat.igib.res.in. View Source
